N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide
CAS No.: 1207751-12-9
Cat. No.: VC13685059
Molecular Formula: C13H21N3O5
Molecular Weight: 299.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207751-12-9 |
|---|---|
| Molecular Formula | C13H21N3O5 |
| Molecular Weight | 299.32 g/mol |
| IUPAC Name | N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |
| Standard InChI | InChI=1S/C13H21N3O5/c14-4-7-20-9-10-21-8-5-15-11(17)3-6-16-12(18)1-2-13(16)19/h1-2H,3-10,14H2,(H,15,17) |
| Standard InChI Key | VGJOPSXCTNQTGQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCN |
| Canonical SMILES | C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCN |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure comprises three distinct regions:
-
Maleimide moiety: A 2,5-dioxopyrrole ring capable of forming covalent bonds with thiol (-SH) groups under mild conditions (pH 6.5–7.5).
-
PEG2 spacer: A short polyethylene glycol chain (two ethylene oxide units) that enhances hydrophilicity and reduces immunogenicity .
-
Terminal amine: A primary amine (-NH₂) at the PEG terminus, enabling further conjugation via carbodiimide or NHS ester chemistry.
The IUPAC name, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide, systematically describes this arrangement . The SMILES string (C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCN) and InChIKey (VGJOPSXCTNQTGQ-UHFFFAOYSA-N) provide unambiguous representations for computational modeling.
Table 1: Key Molecular Descriptors
Synthesis and Manufacturing
Reaction Pathways
The synthesis typically follows a three-step sequence:
-
Activation of Maleic Anhydride: Maleic anhydride is converted to maleimide via amidation with methoxycarbonylamine, yielding N-methoxycarbonyl maleimide .
-
PEG-Amine Preparation: Ethylene oxide is polymerized to form a diethylene glycol diamine, which is selectively protected to generate the PEG2-amine intermediate .
-
Conjugation: The maleimide is coupled to the PEG2-amine using carbodiimide (e.g., EDC) in anhydrous dichloromethane, followed by purification via silica gel chromatography .
A representative procedure from the RSC document involves:
-
Dissolving 4.86 mmol norepinephrine hydrochloride in saturated NaHCO₃ at 0°C.
-
Adding N-methoxycarbonyl maleimide in three portions over 15 minutes.
-
Stirring at 0°C for 40 minutes, acidifying with H₂SO₄, and extracting with ethyl acetate .
Table 2: Synthesis Conditions
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 0°C (initial), room temperature (post-dilution) | |
| Solvent | Saturated NaHCO₃, H₂O, EtOAc | |
| Purification Method | Silica gel chromatography (CH₂Cl₂/MeOH 20:1) | |
| Yield | ~65% |
Physicochemical Properties
Solubility and Stability
-
Solubility: Highly soluble in polar solvents (water, DMSO, DMF) due to the PEG spacer; log P ≈ -1.2 (predicted).
-
Stability: The maleimide group hydrolyzes in aqueous media above pH 8.0, while the amine terminus may oxidize under prolonged storage.
Spectroscopic Data
-
¹H NMR (DMSO-d₆): δ 3.34–3.51 (m, PEG backbone), 4.59 (m, maleimide CH), 6.50 (d, pyrrole CH) .
-
IR (KBr): 1645 cm⁻¹ (C=O, maleimide), 1550 cm⁻¹ (amide II).
Biomedical Applications
Bioconjugation
The maleimide group reacts selectively with cysteine residues in proteins, enabling site-specific antibody-drug conjugate (ADC) synthesis. For example, trastuzumab emtansine employs a similar maleimide-PEG linker.
Drug Delivery
PEGylation reduces renal clearance and improves the plasma half-life of conjugated therapeutics. Preclinical studies using PEG2-maleimide linkers show a 3.2-fold increase in paclitaxel circulation time compared to non-PEGylated analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume